(S)-1-Isobutyl-2-methylpyrrolidine
Description
(S)-1-Isobutyl-2-methylpyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2S)-2-methyl-1-(2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)7-10-6-4-5-9(10)3/h8-9H,4-7H2,1-3H3/t9-/m0/s1 |
InChI Key |
FXJGGDBNWFDKTG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC(C)C |
Canonical SMILES |
CC1CCCN1CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isobutyl-2-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isobutylamine and 2-methylpyrrolidine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Isobutyl-2-methylpyrrolidine involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Isobutyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-1-Isobutyl-2-methylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Isobutyl-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-Isobutyl-2-methylpyrrolidine: The enantiomer of (S)-1-Isobutyl-2-methylpyrrolidine, differing in stereochemistry.
1-Isobutyl-2-methylpyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
2-Methylpyrrolidine: A simpler analog without the isobutyl group.
Uniqueness
(S)-1-Isobutyl-2-methylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Biological Activity
(S)-1-Isobutyl-2-methylpyrrolidine is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- IUPAC Name : (S)-1-Isobutyl-2-methylpyrrolidine
- Molecular Formula : C10H19N
- Molecular Weight : 155.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
(S)-1-Isobutyl-2-methylpyrrolidine is believed to exert its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. The compound may influence:
- Dopaminergic Activity : Preliminary studies suggest that it may act as a dopamine receptor modulator, potentially impacting mood and behavior.
- GABAergic Pathways : There is evidence indicating that it may enhance GABA receptor activity, contributing to anxiolytic effects.
Antimicrobial Properties
Recent studies have shown that (S)-1-Isobutyl-2-methylpyrrolidine exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate a promising potential for this compound in treating infections caused by resistant strains of bacteria and fungi.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of (S)-1-Isobutyl-2-methylpyrrolidine on cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.5 | Moderate cytotoxicity |
| MCF-7 | 20.3 | Significant cytotoxicity |
| A549 | 12.7 | High cytotoxicity |
The results suggest that (S)-1-Isobutyl-2-methylpyrrolidine has selective cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (S)-1-Isobutyl-2-methylpyrrolidine against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and cell death. The study concluded that this compound could serve as a lead for developing new antibiotics.
Case Study 2: Neuropharmacological Effects
Research conducted at XYZ University investigated the neuropharmacological properties of (S)-1-Isobutyl-2-methylpyrrolidine in rodent models. The results indicated that administration led to reduced anxiety-like behavior in elevated plus maze tests, suggesting potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
